molecular formula C13H12O2 B10845587 7-Hydroxy-1,2,9,9a-tetrahydrofluoren-3-one

7-Hydroxy-1,2,9,9a-tetrahydrofluoren-3-one

Cat. No.: B10845587
M. Wt: 200.23 g/mol
InChI Key: TVWXDDLDMKKZJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and benzene derivatives, followed by a series of reactions including hydrogenation and hydroxylation . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one involves its interaction with specific molecular targets, such as estrogen receptor beta. The compound binds to the receptor and modulates its activity, leading to various biological effects. The pathways involved may include gene expression regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-9a-butyl-7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one
  • 9a-propyl-7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one

Uniqueness

7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one is unique due to its specific hydroxylation pattern and the presence of a tetrahydrofluorene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one

InChI

InChI=1S/C13H12O2/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)12/h3-4,6-8,14H,1-2,5H2

InChI Key

TVWXDDLDMKKZJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C2C1CC3=C2C=CC(=C3)O

Origin of Product

United States

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